molecular formula C16H17NS B15066127 5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 106291-40-1

5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15066127
CAS No.: 106291-40-1
M. Wt: 255.4 g/mol
InChI Key: YYLGVUNPANYFLE-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound with the molecular formula C₁₆H₁₇NS₂ and a molecular weight of 287.44 g/mol. It features a tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry that is frequently encountered in a range of bioactive molecules and pharmaceuticals . The specific substitution pattern of a phenyl group at the 4-position and a methylsulfanyl moiety at the 5-position classifies this compound as a novel derivative, making it a valuable intermediate for chemical synthesis and pharmacological exploration. The tetrahydroisoquinoline structure is a conformationally restrained analog of phenethylamine, which is a key structural motif for many neuroactive compounds . While the specific biological profile of 5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline remains to be fully characterized, related tetrahydroisoquinolines have demonstrated significant research value. These include acting as inhibitors of neurotransmitter release, such as a closely related analog identified as a dopamine release inhibitor . Other tetrahydroisoquinoline derivatives have been extensively studied for their neuroprotective properties, showing capabilities as free radical scavengers and monoamine oxidase (MAO) inhibitors . Some members of this chemical family also exhibit antagonistic activity at dopamine and NMDA receptors, and have been investigated in models of neuropathic pain and addiction . Researchers can utilize this compound as a key building block in organic synthesis or as a probe for investigating new structure-activity relationships (SAR) in neuroscience and drug discovery programs, particularly those focused on the central nervous system. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

106291-40-1

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

5-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H17NS/c1-18-15-9-5-8-13-10-17-11-14(16(13)15)12-6-3-2-4-7-12/h2-9,14,17H,10-11H2,1H3

InChI Key

YYLGVUNPANYFLE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C(CNC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for constructing the tetrahydroisoquinoline core. Key steps include:

  • Amide Formation : Reacting β-phenethylamine derivatives with acylating agents (e.g., benzoyl chloride) to form N-acyl intermediates.
  • Cyclodehydration : Treating the amide with phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) to induce cyclization into 3,4-dihydroisoquinoline.
  • Reduction : Reducing the dihydroisoquinoline to the tetrahydro form using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Example Protocol (Adapted from CN103159677A and CN101851200A):

  • Step 1 : N-(2-Phenethyl)benzamide synthesis via reaction of β-phenethylamine with benzoyl chloride in aqueous NaOH.
  • Step 2 : Cyclization with P₂O₅ and phosphorus oxychloride (POCl₃) in toluene at reflux to yield 1-phenyl-3,4-dihydroisoquinoline.
  • Step 3 : Reduction with NaBH₄ in ethanol to produce 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Yield : 70–86% for cyclization; 84–97% for reduction.

Pictet-Spengler Condensation

This method condenses β-arylethylamines with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline scaffold. For 4-phenyl substitution, phenethylamine derivatives are reacted with formaldehyde equivalents.

Key Modification : Introducing the 5-methylsulfanyl group requires pre-functionalized aldehydes (e.g., 5-(methylsulfanyl)benzaldehyde) or post-cyclization thiolation.

Introduction of the 5-Methylsulfanyl Group

Thiolation via Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) facilitates thionation of carbonyl groups or direct sulfanyl introduction.

Protocol (Adapted from PMC4463639):

  • Step 1 : React 4-phenyl-1,2,3,4-tetrahydroisoquinoline with Lawesson’s reagent in toluene at 110°C.
  • Step 2 : Purify via column chromatography to isolate 5-thiono intermediate.
  • Step 3 : Methylate using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

Yield : 65–78% over two steps.

Nucleophilic Aromatic Substitution

Electron-rich aromatic systems allow direct displacement of leaving groups (e.g., halides) with methylsulfanyl nucleophiles.

Example (WO2016055479A1):

  • Substrate : 5-Bromo-4-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Reagent : Sodium thiomethoxide (NaSCH₃) in dimethylformamide (DMF) at 80°C.
  • Yield : 62% after 12 hours.

Integrated Synthetic Pathways

One-Pot Cyclization-Thiolation

A streamlined approach combining scaffold formation and functionalization:

  • Cyclization : Use PPA to cyclize N-acylphenethylamine into 3,4-dihydroisoquinoline.
  • In Situ Thiolation : Introduce methylsulfanyl via NaSCH₃ or dimethyl disulfide (DMDS) under oxidative conditions.
  • Reduction : Convert dihydroisoquinoline to tetrahydro form.

Yield : 55–68% overall.

Chiral Synthesis via Asymmetric Reduction

Enantioselective methods employ chiral catalysts (e.g., BINAP-Ru complexes) to reduce imine intermediates.

Example (PMC6273582):

  • Substrate : 5-(Methylsulfanyl)-4-phenyl-3,4-dihydroisoquinoline.
  • Catalyst : (R)-BINAP-RuCl₂.
  • Conditions : Hydrogenation at 50 psi H₂, 40°C.
  • Result : 92% ee, 88% yield.

Comparative Analysis of Methods

Method Key Steps Yield (%) Scalability Regioselectivity
Bischler-Napieralski Amide cyclization + reduction 70–86 High Moderate
Pictet-Spengler Aldehyde condensation 60–75 Moderate High
Lawesson’s Thiolation Post-cyclization thionation 65–78 Low High
One-Pot Integrated Cyclization + thiolation 55–68 Moderate Moderate

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at positions 6 or 7 necessitates directing groups (e.g., methoxy) during cyclization.
  • Oxidation Sensitivity : Methylsulfanyl groups are prone to oxidation; use inert atmospheres or antioxidants (e.g., BHT).
  • Purification : Silica gel chromatography is standard, but crystallization (e.g., from ethyl acetate/hexane) improves purity.

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to form sulfoxides or sulfones under specific conditions:

  • Mild oxidation : Hydrogen peroxide (H₂O₂) converts the methylthio group to a sulfoxide (S-oxide) under acidic conditions.

  • Strong oxidation : Meta-chloroperbenzoic acid (m-CPBA) oxidizes the methylthio group to a sulfone (S,S-dioxide).

Table 1: Oxidation Products and Reagents

Oxidizing AgentProductReaction Conditions
H₂O₂SulfoxideMild, acidic
m-CPBASulfoneStrong, acidic

Electrophilic Aromatic Substitution

The electron-donating methylthio group activates the aromatic ring for electrophilic substitution. The substituent directs incoming electrophiles to the ortho and para positions relative to the methylthio group. This reactivity is consistent with aromatic systems containing activating groups like -SMe.

Nucleophilic Additions

The methylthio group can act as a nucleophile, participating in nucleophilic addition reactions. This reactivity is less common than electrophilic substitution but can occur under specific conditions (e.g., in the presence of strong electrophiles or basic environments).

Pummerer Reaction (Post-Oxidation)

If the methylthio group is first oxidized to a sulfoxide, the compound may undergo the Pummerer reaction . This reaction typically converts sulfoxides to vinyl sulfides under acidic conditions (e.g., trifluoroacetic anhydride) or facilitates cyclization in the presence of Lewis acids like BF₃·OEt₂ .

Table 2: Pummerer Reaction Outcomes

Reaction ConditionProduct Type
TFAA (trifluoroacetic anhydride)Vinyl sulfide
BF₃·OEt₂ (Lewis acid)Cyclized product

Structural Influences

The phenyl group at the 4-position introduces steric and electronic effects that modulate reactivity:

  • Steric effects : May hinder access to reactive sites.

  • Electronic effects : Potential competition between the electron-donating methylthio group and the phenyl group’s electron-withdrawing nature.

Scientific Research Applications

5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative with a methylthio group at the 5-position and a phenyl group at the 4-position of the tetrahydroisoquinoline structure. The molecular formula for 5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline is C17H19NSC_{17}H_{19}NS. This compound has potential applications in medicinal chemistry as a therapeutic agent.

Research Applications

  • Medicinal Chemistry 5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits various biological activities, making it a candidate for further research in medicinal chemistry to develop new therapeutic agents.
  • Synthetic Organic Chemistry The synthesis of 5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. These reactions contribute to the versatility of 5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline in synthetic organic chemistry.
  • Interaction Studies Interaction studies have focused on understanding how 5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline interacts with biological targets. These interactions are critical for elucidating the compound's therapeutic potential.

Structural Analogues

Several compounds share structural similarities with 5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline:

Compound NameKey Features
TetrahydroisoquinolineParent structure without substituents
4-Phenyl-1,2,3,4-tetrahydroisoquinolineSimilar structure but lacks methylthio group
7-Methylthio-1,2,3,4-tetrahydroisoquinolineSimilar structure but lacks phenyl group
N-Phenyl-1,2,3,4-tetrahydroisoquinolineAlternative scaffold with different substituents

Mechanism of Action

The mechanism of action of 5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent Position Functional Groups Key Characteristics
5-(Methylsulfanyl)-4-phenyl-THIQ 4-phenyl, 5-MeS Methylsulfanyl, phenyl Enhanced lipophilicity; potential for unique receptor interactions.
1-Phenyl-THIQ (sodium/potassium salt) 1-phenyl Phenyl Intermediate for solifenacin (muscarinic antagonist); high optical purity (>97%) .
2-Phenyl-THIQ 2-phenyl Phenyl Commercial research chemical; applications in pilot-scale synthesis .
(S)-1-Phenyl-THIQ (T66649) 1-phenyl Phenyl Investigated in neuroscience/cancer (Discoidin Domain Receptor inhibition) .
Key Differences:
  • Methylsulfanyl Group : Unlike phenyl-substituted analogs, the MeS group at position 5 may increase metabolic stability due to sulfur’s resistance to oxidation, though this requires validation .

Physicochemical Properties

  • Crystallinity : Potassium salts of 1-phenyl-THIQ exhibit defined X-ray diffraction patterns (e.g., peaks at 2θ = 10.2°, 15.3°, 17.7°) . The target compound’s crystallinity remains uncharacterized but could differ due to the MeS group’s bulk.
  • Optical Purity : Patent applications emphasize >97% enantiomeric excess for 1(S)-phenyl-THIQ, crucial for drug efficacy . The target compound’s stereochemical profile (if chiral at position 4) would require similar scrutiny.

Biological Activity

5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline family, characterized by its unique methylthio and phenyl substituents. This article explores its biological activities, synthesizing available research findings and case studies to provide a comprehensive overview.

The molecular formula of 5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline is C16H17NSC_{16}H_{17}NS with a molecular weight of approximately 255.38 g/mol. The presence of the methylthio group at the 5-position and the phenyl group at the 4-position enhances the compound's reactivity and solubility, influencing its interactions with biological targets .

Biological Activities

Research indicates that 5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits several notable biological activities:

1. Antitumor Activity

  • The compound has shown promising results in inhibiting cancer cell proliferation. Specifically, studies have indicated that it possesses anti-proliferative effects against various cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer), with IC50 values reported below 25 μM .

2. Antimicrobial Activity

  • In vitro studies have demonstrated significant antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's antibacterial efficacy is highlighted by growth inhibition zones ranging from 14 to 17 mm in various assays .

3. Neuroprotective Effects

  • Similar compounds within the tetrahydroisoquinoline class have been associated with neuroprotective effects and inhibition of monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several studies have focused on the synthesis and biological evaluation of 5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline:

Study 1: Synthesis and Antiproliferative Testing

  • A study synthesized various tetrahydroisoquinoline derivatives, including the target compound, assessing their antiproliferative activity against cancer cell lines using the MTT assay. The results indicated that derivatives with methylthio substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Study 2: Structure-Activity Relationship (SAR) Analysis

  • Research analyzing the structure-activity relationship of tetrahydroisoquinolines found that modifications at specific positions significantly influenced biological activity. The presence of both methylthio and phenyl groups was crucial for maximizing antitumor efficacy .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameKey FeaturesAntitumor Activity (IC50)Antimicrobial Activity
5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinolineMethylthio & phenyl groups<25 μM (HepG-2)Effective against E. coli & S. aureus
TetrahydroisoquinolineParent structureVariableLimited
4-Phenyl-1,2,3,4-tetrahydroisoquinolineLacks methylthio groupModerateModerate against Gram-positive

Q & A

Q. Table 1: Example Reaction Conditions

PrecursorCatalyst/ConditionsYield (%)Reference
4-Phenyl-THIQ derivativeTFA, reflux, 12 h65–70
Benzaldehyde + amineNaBH₃CN, MeOH, RT55–60

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR spectroscopy : Compare ¹H/¹³C chemical shifts to structurally related compounds. For example, 2-(Methylsulfonyl)-4-phenyl-THIQ () shows distinct aromatic proton signals at δ 6.94–7.31 ppm and sulfonyl carbon at δ 36.4 ppm .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the tetrahydroisoquinoline scaffold, as demonstrated in triazolo-isoquinoline analogs (e.g., ) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:
Systematic parameter variation is critical:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while reducing agents like NaBH₄ can minimize side reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition in sensitive steps .

Note : Purity validation via HPLC (≥95%) is essential, as impurities can skew biological assay results .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability or compound instability:

  • Standardize assays : Use established protocols (e.g., MIC for antimicrobial tests) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Validate stability : Monitor compound integrity in assay buffers via LC-MS to rule out degradation .
  • Structural confirmation : Ensure batch-to-batch consistency using NMR and X-ray data (e.g., ) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies focus on substituent effects:

  • Methylsulfanyl vs. methylsulfonyl : Compare bioactivity of 5-(Methylsulfanyl)-THIQ with 2-(Methylsulfonyl)-THIQ () to assess sulfur oxidation state impacts .
  • Phenyl ring modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic properties and receptor binding .
  • In silico docking : Use tools like AutoDock to predict interactions with targets (e.g., kinase enzymes) .

Advanced: How can computational methods guide the design of analogs?

Methodological Answer:

  • Molecular docking : Predict binding affinities to therapeutic targets (e.g., PARP-1 for anticancer activity) using crystal structures from databases like PDB .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .

Q. Example Table: Predicted Binding Energies (kcal/mol)

AnalogTarget (PDB ID)ΔG (kcal/mol)
5-(Methylsulfanyl)-THIQPARP-1 (5DS3)-8.2
2-(Methylsulfonyl)-THIQPARP-1 (5DS3)-7.6

Basic: What safety precautions are recommended during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thiols) .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles when handling corrosive catalysts (e.g., TFA) .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced: How to analyze regioselectivity in substitution reactions?

Methodological Answer:

  • Isotopic labeling : Use ¹³C-labeled precursors to track substitution sites via NMR .
  • DFT calculations : Simulate reaction pathways to identify thermodynamically favored products .

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